molecular formula C11H10N2O2 B8283954 6-Benzyl-4-hydroxypyridazin-3(2H)-one

6-Benzyl-4-hydroxypyridazin-3(2H)-one

Cat. No.: B8283954
M. Wt: 202.21 g/mol
InChI Key: YYOVQEHTCUDCHA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridazinone Research

The journey of pyridazinone chemistry began with early explorations into heterocyclic compounds. The pyridazine (B1198779) ring, a six-membered ring containing two adjacent nitrogen atoms, forms the core of pyridazinones. sarpublication.com The introduction of a carbonyl group gives rise to the pyridazinone structure, a versatile scaffold that has since been extensively modified to explore its therapeutic potential. sarpublication.com Over the decades, research has evolved from fundamental synthesis and characterization to sophisticated drug design and development, driven by the discovery of a wide spectrum of biological activities. sarpublication.com

Overview of Diverse Biological Activities Associated with Pyridazinone Derivatives

The pyridazinone scaffold is associated with a remarkable diversity of biological activities. sarpublication.com The ability to easily functionalize various positions on the pyridazinone ring has allowed chemists to develop a vast library of compounds with a wide range of pharmacological effects. researchgate.net These activities include, but are not limited to, cardiovascular, anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. sarpublication.comnih.govbohrium.comnih.gov The broad spectrum of activity underscores the description of the pyridazinone nucleus as a "wonder nucleus" in medicinal chemistry. sarpublication.com

Biological ActivityExamples of Pyridazinone Derivatives
Cardiovascular Levosimendan, Pimobendan, Indolidan
Anti-inflammatory Emorfazone
Anticancer Various 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones
Antimicrobial Various substituted pyridazinones
Analgesic 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone)
Anticonvulsant Various substituted pyridazinones
Vasorelaxant Certain 6-phenyl-3-pyridazinone based derivatives

Focus on Hydroxypyridazinone Architectures: Rationale and Research Trajectories

Within the broad family of pyridazinones, hydroxypyridazinone derivatives have garnered significant attention for their unique chemical properties and therapeutic potential. nih.gov The introduction of a hydroxyl group onto the pyridazinone ring creates a scaffold with excellent metal-chelating properties. nih.gov This has led to their investigation in therapeutic areas where metal ion homeostasis is dysregulated. nih.gov

A notable research trajectory for hydroxypyridazinones is in the development of antiviral agents. For instance, a study focused on phenyl-substituted 4-hydroxypyridazin-3(2H)-ones as potential inhibitors of the influenza A endonuclease. nih.govacs.orgnih.gov This enzyme is crucial for viral replication and contains a bimetallic active site, making it an ideal target for metal-chelating inhibitors. nih.gov The rationale for this research was based on the structural similarity of 6-phenyl-4-hydroxypyridazin-3(2H)-ones to other known 3-hydroxypyridin-2(1H)-one inhibitors. nih.govacs.org

The research evaluated a series of 6-phenyl-4-hydroxypyridazin-3(2H)-ones and found that they exhibited modest activity as influenza endonuclease inhibitors. nih.govacs.org The most active compound in this particular series was 6-(4-tetrazoyl)phenyl-4-hydroxypyridazin-3(2H)-one, with an IC50 value of 3.0 μM. nih.gov These findings highlight the potential of the 6-substituted-4-hydroxypyridazin-3(2H)-one scaffold in designing new antiviral agents. While specific research on 6-Benzyl-4-hydroxypyridazin-3(2H)-one is not extensively detailed in the cited literature, the activity of its phenyl-substituted analogs provides a strong rationale for its synthesis and biological evaluation. nih.govacs.org Future research will likely focus on optimizing the substitutions on the phenyl ring and the pyridazinone core to enhance antiviral potency and explore other therapeutic applications of this promising molecular architecture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

6-benzyl-1,2-dihydropyridazine-3,4-dione

InChI

InChI=1S/C11H10N2O2/c14-10-7-9(12-13-11(10)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,14)(H,13,15)

InChI Key

YYOVQEHTCUDCHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)C(=O)NN2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Benzyl 4 Hydroxypyridazin 3 2h One and Its Analogs

General Synthetic Approaches for Pyridazin-3(2H)-one Ring Systems

The construction of the pyridazin-3(2H)-one core can be achieved through various synthetic routes, primarily involving cyclization and one-pot reactions.

Cyclization Reactions for Pyridazinone Core Formation

A prevalent method for the synthesis of the pyridazin-3(2H)-one ring involves the cyclization of γ-keto acids with hydrazine (B178648) hydrate. This reaction provides a straightforward route to 6-substituted pyridazin-3(2H)-ones. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone is accomplished through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, followed by the cyclization of the resulting γ-keto acid with hydrazine hydrate nih.gov. This general strategy is adaptable for the synthesis of various 6-substituted derivatives.

Another approach involves domino hydrohydrazination and condensation reactions. For example, the reaction of phenylhydrazine with 4-pentynoic acid in the presence of zinc chloride as a catalyst can yield 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one in a one-pot process nih.gov.

The following table summarizes representative cyclization reactions for the formation of the pyridazinone core.

Starting MaterialsReagentsProductReference
γ-Keto acidHydrazine hydrate6-Substituted-4,5-dihydropyridazin-3(2H)-one nih.gov
4-Pentynoic acid, PhenylhydrazineZnCl₂6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one nih.gov

One-Pot Synthesis Strategies for Pyridazinone Derivatives

One-pot syntheses offer an efficient and atom-economical approach to pyridazinone derivatives. A notable one-pot procedure involves the reaction of ketones with glyoxylic acid and hydrazine monohydrate. This method allows for the direct formation of 6-substituted pyridazin-3(2H)-ones without the need to isolate the intermediate ketocarboxylic acid. For example, cyclic ketones can be reacted with glyoxylic acid, followed by the addition of hydrazine hydrate to the reaction mixture, to afford ring-fused pyridazinones in high yields.

A multi-component synthesis of pyridazinones and phthalazinones has been developed using arenes, cyclic anhydrides, and aryl hydrazines in the presence of an efficient and recyclable catalyst, 1-butyl-3-methylimidazolium tetrachloroaluminate ([bmim]AlCl₄), under ultrasound irradiation. This method provides high yields and short reaction times.

The table below highlights key one-pot synthesis strategies for pyridazinone derivatives.

ReactantsCatalyst/ReagentProductReference
Ketone, Glyoxylic acid, Hydrazine monohydrate-6-Substituted pyridazin-3(2H)-one
Arene, Cyclic anhydride, Aryl hydrazine[bmim]AlCl₄, UltrasoundPyridazinone/Phthalazinone derivative

Specific Synthesis of 6-Benzyl-4-hydroxypyridazin-3(2H)-one and Related Benzyl-Substituted Pyridazinones

The introduction of a benzyl (B1604629) group at various positions of the pyridazinone ring can be achieved through several synthetic strategies, including condensation reactions, derivatization of pre-formed rings, and substitution on hydroxylated precursors.

Condensation Reactions Utilizing α-Benzylidene Precursors

A direct method for the synthesis of benzyl-substituted pyridazinones involves the condensation of α-benzylidene precursors with hydrazine. For example, 4-benzyl-6-p-tolyl-pyridazin-3(2H)-one can be synthesized in a single step by the condensation of α-benzylidene-γ-tolyl-butenolide with hydrazine in refluxing toluene organic-chemistry.org. This approach provides a straightforward route to pyridazinones with a benzyl group at the 4-position.

The reaction of 3-oxo-3-phenyl-2-arylhydrazonals with functionally substituted acetonitriles in the presence of piperidine as a catalyst can also lead to the formation of arylpyridazinone derivatives.

The following table details a condensation reaction for the synthesis of a benzyl-substituted pyridazinone.

PrecursorReagentProductReference
α-Benzylidene-γ-tolyl-butenolideHydrazine4-Benzyl-6-p-tolyl-pyridazin-3(2H)-one organic-chemistry.org

Derivatization from Substituted Pyridazinone Intermediates

The introduction of a benzyl group can also be achieved by the derivatization of a pre-existing pyridazinone ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose nih.govepa.govresearchgate.net. For instance, a bromo-substituted pyridazinone can be coupled with a benzylboronic acid derivative in the presence of a palladium catalyst to form a benzyl-substituted pyridazinone. This methodology allows for the regioselective introduction of benzyl groups onto the pyridazinone core epa.gov.

The desymmetrization of pyridazine-3,6-diones using N-benzyl protective groups can lead to useful starting materials for the regioselective synthesis of polysubstituted pyridazines through palladium cross-coupling reactions epa.gov.

The table below summarizes a derivatization approach for synthesizing benzyl-substituted pyridazinones.

Pyridazinone IntermediateCoupling PartnerCatalyst/ReagentsProductReference
Bromo-substituted pyridazinoneBenzylboronic acidPd catalyst, BaseBenzyl-substituted pyridazinone epa.gov

Synthesis of O-Substituted Derivatives from Hydroxypyridazinone Precursors

The hydroxyl group of hydroxypyridazinones serves as a versatile handle for further derivatization, particularly for the synthesis of O-substituted analogs. Based on 2-benzyl-6-hydroxypyridazin-3(2H)-one, a series of novel O-substituted derivatives have been prepared. It has been shown that substitution reactions on this compound occur predominantly at the oxygen atom of the hydroxy group.

For example, the reaction of 2-benzyl-6-hydroxypyridazin-3(2H)-one with alkyl halides leads to the formation of the corresponding O-alkylated products. Furthermore, the obtained oxy-aceto(propane)hydrazides can be converted into various derivatives, including azides and anilides. Reaction of these hydrazides with aromatic aldehydes yields N'-(substituted benzylidene)aceto(propane)hydrazides, which can be further cyclized to compounds containing both pyridazine (B1198779) and 1,3,4-oxadiazole rings.

The following table provides examples of O-substitution reactions on a hydroxypyridazinone precursor.

Hydroxypyridazinone PrecursorReagentProduct TypeReference
2-Benzyl-6-hydroxypyridazin-3(2H)-oneAlkyl halideO-Alkylated derivative
2-Benzyl-6-hydroxypyridazin-3(2H)-oneEthyl chloroacetate, then Hydrazine hydrateOxy-acetohydrazide derivative
Oxy-acetohydrazide derivativeAromatic aldehydeN'-(substituted benzylidene)aceto(propane)hydrazide

Advanced Synthetic Strategies and Green Chemistry Considerations

One of the prominent advanced synthetic strategies is the utilization of microwave-assisted synthesis . This technique has been shown to significantly accelerate the synthesis of various pyridazinone derivatives. asianpubs.orgasianpubs.org Microwave irradiation provides rapid and uniform heating, which can lead to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. mdpi.com For instance, the synthesis of various heterocyclic compounds, including pyridazinone precursors, has been achieved in minutes under microwave irradiation, whereas conventional methods might require several hours. mdpi.com

The following table provides a comparative overview of reaction times and yields for the synthesis of pyridazinone derivatives using conventional versus microwave-assisted methods, illustrating the efficiency of the latter.

Derivative TypeMethodReaction TimeYield (%)Reference
2-substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-oneConventionalHoursNot Specified asianpubs.org
2-substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-oneMicrowave-assisted1-3 minHigh asianpubs.org
Thiazolyl-PyridazinedionesConventionalNot SpecifiedGood mdpi.com
Thiazolyl-PyridazinedionesMicrowave-assistedMinutesHigh/Efficient mdpi.com

In line with green chemistry principles, the use of environmentally benign solvents and catalysts is another critical area of advancement. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Researchers have explored the use of ionic liquids and glycerol as greener alternatives for the synthesis of pyridazine derivatives. researchgate.netunina.it Ionic liquids, with their low vapor pressure and high thermal stability, can serve as both the solvent and catalyst, simplifying the reaction setup and workup procedures. researchgate.netijbsac.org Studies have shown that the use of imidazolium ionic liquids in the synthesis of pyridazine derivatives can reduce reaction times from days to hours and increase yields significantly. researchgate.net

Furthermore, the development of green catalysts , such as chitosan, offers a sustainable alternative to conventional metal-based catalysts. umich.edu Chitosan, a biodegradable polymer derived from chitin, can effectively catalyze the synthesis of pyridazines and their fused analogs, promoting environmentally friendly chemical transformations. umich.edu

One-pot synthesis represents another significant stride in green chemistry, as it reduces the number of sequential steps, minimizes waste generation, and saves time and resources. researchgate.netnih.govmdpi.com The one-pot, multi-component synthesis of substituted 4,5-dihydropyridazin-3(2H)-ones has been reported, demonstrating good yields and shorter reaction times. researchgate.net This approach, often coupled with green catalysts, provides an efficient and atom-economical route to pyridazinone derivatives.

The table below summarizes various green chemistry approaches applied to the synthesis of pyridazinone analogs.

Green Chemistry ApproachSpecific Method/ReagentAdvantagesReference
Alternative SolventsImidazolium Ionic LiquidsReduced reaction time, increased yield, recyclability researchgate.net
Alternative SolventsGlycerolBiodegradable, non-toxic, cost-effective unina.it
Green CatalystsChitosanBiodegradable, renewable resource umich.edu
Process IntensificationOne-pot, multi-component reactionsReduced waste, shorter synthesis time, atom economy researchgate.netnih.govmdpi.com

While specific studies detailing the application of all these advanced and green methodologies directly to the synthesis of this compound are not extensively documented in the reviewed literature, the principles and successful applications for closely related pyridazinone analogs strongly suggest their feasibility and potential benefits for the synthesis of the target compound. Future research will likely focus on adapting these greener and more efficient synthetic routes to produce this compound and its derivatives on a larger and more sustainable scale.

Advanced Spectroscopic and Structural Characterization of 6 Benzyl 4 Hydroxypyridazin 3 2h One and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of a pyridazinone derivative provides detailed information about the number of different types of protons and their neighboring environments. For a close analog, 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one , the ¹H NMR spectrum recorded in DMSO-d₆ shows distinct signals corresponding to each proton. The aromatic protons of the fluorophenyl group appear as multiplets in the downfield region, typically between δ 7.25 and 8.20 ppm. Broad signals corresponding to the exchangeable protons of the hydroxyl (-OH) and amide (N-H) groups are also observed, often at δ 9.83 and δ 12.67 ppm, respectively.

For 6-Benzyl-4-hydroxypyridazin-3(2H)-one, the spectrum is expected to show characteristic signals for the benzyl (B1604629) group: a singlet for the two benzylic methylene (B1212753) (-CH₂) protons and a series of multiplets for the five protons on the phenyl ring. The single proton on the pyridazinone ring (H-5) would likely appear as a singlet. The exchangeable N-H and O-H protons would present as broad singlets that can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data extrapolated from known spectra of benzyl-containing compounds and pyridazinone analogs.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₂- (Benzylic)~4.0 - 5.5Singlet (s)
Aromatic C-H (Benzyl)~7.20 - 7.40Multiplet (m)
C5-H (Pyridazinone)~6.5 - 7.5Singlet (s)
N-H (Amide)~11.0 - 13.0Broad Singlet (br s)
O-H (Hydroxyl)~9.0 - 10.0Broad Singlet (br s)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the spectrum of the analog 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one , the carbonyl carbon (C=O) of the pyridazinone ring appears significantly downfield, around δ 158.7 ppm. Carbons of the phenyl ring and the pyridazinone ring resonate in the δ 114 to 162 ppm range, with the carbon attached to the fluorine showing characteristic C-F coupling.

For this compound, the benzylic carbon (-CH₂) is expected in the aliphatic region, while the remaining carbons of the benzyl group and the pyridazinone core would appear in the aromatic/olefinic region. The carbonyl carbon (C-3) and the hydroxyl-bearing carbon (C-4) would be readily identifiable by their characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data extrapolated from known spectra of benzyl-containing compounds and pyridazinone analogs.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂- (Benzylic)~35 - 45
Aromatic C-H (Benzyl)~127 - 130
Aromatic C-ipso (Benzyl)~135 - 140
C-3 (C=O)~158 - 165
C-4 (C-OH)~140 - 150
C-5~110 - 120
C-6~145 - 155

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group, likely overlapping with the N-H stretching of the amide group. The C=O stretching vibration of the cyclic amide (lactam) would give rise to a strong, sharp peak around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl methylene group would appear just below 3000 cm⁻¹. Vibrations corresponding to C=C and C=N bonds within the aromatic and pyridazinone rings are expected in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-H (Hydroxyl)Stretching, H-bonded3400 - 3200 (Broad)
N-H (Amide)Stretching3300 - 3100 (Medium)
C-H (Aromatic)Stretching3100 - 3000 (Medium)
C-H (Aliphatic, -CH₂-)Stretching3000 - 2850 (Medium)
C=O (Amide)Stretching1680 - 1650 (Strong)
C=C / C=N (Ring)Stretching1600 - 1450 (Multiple, Medium)

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like pyridazinones, often yielding the protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) on the analog 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one confirmed its elemental composition. For this compound (C₁₀H₇FN₂O₂), the calculated mass for the [M+H]⁺ ion is 207.0564, with an experimental value found to be 207.0568, confirming the molecular formula.

For this compound (C₁₁H₁₀N₂O₂), the expected exact mass of the [M+H]⁺ ion would be a primary indicator of a successful synthesis. Fragmentation patterns observed in MS/MS experiments could further confirm the structure, likely showing cleavage of the benzyl group (loss of C₇H₇) as a major pathway.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While data for the title compound is not available, analysis of a closely related analog, 4-Benzyl-6-p-tolylpyridazin-3(2H)-one , reveals key structural features likely shared with this compound. nih.govresearchgate.net

The crystal structure of this analog shows that the molecule is not planar. nih.govresearchgate.net The tolyl and pyridazinone rings are twisted relative to each other, and importantly, the benzyl ring is nearly perpendicular to the pyridazinone ring, with a dihedral angle of 85.24 (5)°. nih.govresearchgate.net In the crystal lattice, molecules form inversion dimers linked by pairs of strong N—H···O hydrogen bonds between the amide proton of one molecule and the carbonyl oxygen of another. nih.govresearchgate.net This hydrogen bonding pattern is a critical feature that dictates the crystal packing. Weak C—H···O and offset π–π stacking interactions also contribute to the stability of the crystal structure. nih.govresearchgate.net It is highly probable that this compound would adopt a similar non-planar conformation and exhibit analogous hydrogen-bonding motifs involving its N-H, C=O, and O-H groups.

Table 4: Crystallographic Data for the Analog 4-Benzyl-6-p-tolylpyridazin-3(2H)-one nih.gov

ParameterValue
Chemical FormulaC₁₈H₁₆N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2487 (4)
b (Å)10.4469 (5)
c (Å)19.1869 (9)
β (°)99.598 (5)
Volume (ų)1432.62 (12)

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of synthesized compounds and for assessing their purity. For pyridazinone derivatives, thin-layer chromatography (TLC) is routinely used to monitor the progress of chemical reactions. rsc.org

For the isolation and purification of pyridazinone analogs, flash column chromatography on silica (B1680970) gel is a commonly employed technique. nih.gov A mixture of solvents, such as ethyl acetate (B1210297) and hexane, is typically used as the eluent, with the polarity being adjusted to achieve optimal separation of the desired product from starting materials and byproducts. nih.govcore.ac.uk The purity of the final compound is then often confirmed by the sharp melting point of its crystalline form and by the spectroscopic methods detailed above. liberty.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of pyridazinone derivatives and for monitoring the progress of chemical reactions. For compounds in this class, reversed-phase HPLC is commonly employed.

While specific HPLC parameters for this compound are not detailed in the provided search results, a general method for analogous compounds can be described. The identity and purity of novel pyridazinone derivatives are typically ascertained through analytical HPLC-UV. nih.gov The separation is generally achieved on a C18 stationary phase, which is suitable for moderately polar compounds like hydroxypyridazinones.

A typical HPLC analysis would involve the following conditions:

ParameterTypical Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the compound's λmax (e.g., 250-280 nm)
Temperature Ambient or controlled (e.g., 40 °C)
Injection Volume 10-20 µL

These parameters would be optimized to achieve a good resolution of the main compound peak from any impurities or starting materials.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an essential and rapid method for monitoring reaction progress and determining the purity of synthesized pyridazinone compounds. In the synthesis of various pyridazinone derivatives, TLC is used with commercial plates precoated with silica gel 60 F-254. nih.govmdpi.com

For the characterization of a series of novel 4-substituted-6-phenylpyridazin-3(2H)-one derivatives, which are structural analogs, TLC was used to follow the reactions. mdpi.com Visualization of the spots on the TLC plates is typically achieved under UV light (254 nm) or by using chemical staining agents like iodine or potassium permanganate. nih.gov

An example of TLC conditions for a related compound, 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one , is provided below as a reference. mdpi.com

ParameterDescription
Stationary Phase Silica gel 60 F254 aluminum sheets
Mobile Phase A mixture of non-polar and polar solvents, such as Ethyl Acetate/Hexane
Visualization UV light (254 nm)

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification and purity assessment.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is then compared with the theoretically calculated percentages based on the compound's molecular formula to confirm its elemental composition and purity.

For This compound , the molecular formula is C₁₁H₁₀N₂O₂. The theoretical elemental composition can be calculated as follows:

Theoretical Elemental Analysis for C₁₁H₁₀N₂O₂

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0111132.1165.34
HydrogenH1.0081010.084.99
NitrogenN14.01228.0213.85
OxygenO16.00232.0015.83
Total 202.21 100.00

In practice, after synthesis and purification, a sample of the compound would be subjected to elemental analysis. The experimentally found values are expected to be within ±0.4% of the calculated values to be considered pure. For instance, in the synthesis of other pyridazinone derivatives, elemental analysis has been used to confirm their structures. mdpi.com

Computational Chemistry and Molecular Modeling of 6 Benzyl 4 Hydroxypyridazin 3 2h One

Theoretical Studies on Tautomerism and Conformational Preferences

Theoretical studies are fundamental to understanding the intrinsic properties of 6-Benzyl-4-hydroxypyridazin-3(2H)-one, particularly its tautomeric and conformational possibilities, which dictate its chemical reactivity and biological activity. The pyridazinone ring can exist in several tautomeric forms, primarily the keto-enol and amine-imine forms. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the relative energies of these tautomers to determine the most stable form in different environments. For related pyridazinone structures, studies have shown that the keto form is generally more stable.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. wjarr.com This method is extensively used to screen virtual libraries of compounds against a specific target and to understand the molecular basis of ligand-receptor interactions. For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. sciencepublishinggroup.comnih.gov

For instance, various pyridazinone derivatives have been docked into the active sites of enzymes like cholinesterases nih.gov and influenza A endonuclease. nih.govnih.gov These simulations help to rationalize the observed biological activities and guide the structural modification of the pyridazinone scaffold to enhance potency and selectivity.

Docking simulations provide detailed three-dimensional models of the ligand-receptor complex, revealing the specific binding mode and the key intermolecular interactions that stabilize it. nih.govingentaconnect.comarabjchem.org For 6-phenyl-4-hydroxypyridazin-3(2H)-one, a close analog, studies on its activity as an influenza endonuclease inhibitor have identified it as a bimetal chelating ligand that binds to the enzyme's active site. nih.govnih.gov

The primary interactions typically observed for pyridazinone derivatives include:

Hydrogen Bonds: The hydroxyl and carbonyl groups on the pyridazinone ring are key hydrogen bond donors and acceptors, often interacting with polar amino acid residues in the target's active site.

Hydrophobic Interactions: The benzyl (B1604629) group provides a large hydrophobic surface that can engage in favorable interactions with nonpolar residues of the target protein.

Pi-Stacking: The aromatic rings of the benzyl group and the pyridazinone core can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A study on benzyl vinylogous derivatives highlighted that bulky substitutions on the benzyl ring can influence activity, indicating the importance of steric factors in the binding pocket. arabjchem.org

A critical output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy. ingentaconnect.com These values provide a quantitative measure of the strength of the ligand-target interaction, with lower energy values typically indicating a more stable complex. These scoring functions are used to rank different compounds and prioritize them for further experimental testing.

For example, in a study of dihydropyridazin-3(2H)-one derivatives against various microbial protein targets, binding affinity scores were calculated to compare the potential efficacy of different analogs. wjarr.com While these scores are estimations, they provide a valuable metric for comparing the binding potential of different molecules within a series.

Table 1: Example of Binding Affinity Scores for Pyridazinone Derivatives Against Fungal Target (PDB ID: 5TZ1)

Compound Derivative Binding Affinity (kcal/mol)
Derivative 1 -8.5
Derivative 2 -8.2
Derivative 3 -9.1
Derivative 4 -7.9
Fluconazole (Standard) -7.8

Note: Data is illustrative and based on findings for related dihydropyridazin-3(2H)-one derivatives. wjarr.com

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org In the context of ligand-target interactions, MD simulations are often performed on the complex generated from molecular docking. nih.gov These simulations provide a more realistic representation of the binding event by accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. mdpi.com

MD simulations can be used to:

Assess the stability of the docked pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the binding mode predicted by docking is stable. mdpi.com

Refine the binding pose: The dynamic nature of the simulation can allow the ligand to find a more optimal binding conformation.

Analyze the persistence of intermolecular interactions: MD allows for the study of the stability of key interactions, such as hydrogen bonds, over time. mdpi.com

Calculate binding free energies: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to obtain more accurate estimations of binding free energy.

Studies on related pyridazinone-based molecules have used MD simulations to validate docking results and confirm the stability of ligand-protein interactions. nih.govscienceopen.com

Pharmacophore Modeling for Activity Prediction and Virtual Screening

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. youtube.com

A pharmacophore model for a series of active pyridazinone derivatives can be generated and then used as a 3D query to screen large compound databases for new molecules that possess the same essential features. nih.govjksus.org This virtual screening approach is a powerful tool for identifying novel chemical scaffolds with the potential for the desired biological activity. scienceopen.com For example, a five-point pharmacophore model (AAAHR: three hydrogen bond acceptors, one hydrophobic group, one aromatic ring) was developed for a series of pyridopyridazin-6-ones, which are structurally related to pyridazinones. youtube.com

In Silico Prediction of Interaction with Biomolecules (e.g., DNA, Plasma Proteins)

Computational methods can also predict the interaction of this compound with other important biomolecules, which is crucial for understanding its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Interaction with DNA: While direct studies on this specific compound are limited, molecular docking and DFT analysis have been used for related heterocyclic compounds to predict their ability to bind to DNA grooves, a mechanism relevant for certain anticancer or antimicrobial agents. researchgate.net

Interaction with Plasma Proteins: Plasma protein binding (PPB) significantly affects a drug's distribution and availability to its target. nih.gov In silico models, often based on Quantitative Structure-Activity Relationships (QSAR), are widely used to predict the extent of PPB. nih.govresearchgate.net These models use calculated molecular descriptors, such as lipophilicity (logP), molecular weight, and polar surface area, to predict the fraction of a compound that will bind to plasma proteins like human serum albumin (HSA). nih.govmdpi.com Predicting a high degree of PPB can be a critical consideration during the early stages of drug development.

Application in Rational Design of Novel Pyridazinone Scaffolds

The pyridazinone ring system, exemplified by this compound, serves as a privileged scaffold in medicinal chemistry. Its structural versatility and ability to interact with various biological targets have made it a focal point for the rational design of novel therapeutic agents. Computational chemistry and molecular modeling are indispensable tools in this process, enabling the prediction of molecular properties, understanding of structure-activity relationships (SAR), and the design of new molecules with enhanced potency and selectivity.

The rational design process often begins with a hit compound, which can be a known ligand or a fragment identified through screening. Computational techniques are then employed to optimize this initial structure. Molecular docking, for instance, is a key method used to predict the binding orientation and affinity of a ligand within the active site of a target protein. wjarr.comresearchgate.net This allows researchers to visualize crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. For example, in the design of novel pyridazinone-based inhibitors, docking studies can reveal how modifications to the core scaffold, such as the introduction of different substituents, might improve interactions with the target enzyme. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool in the rational design of pyridazinone scaffolds. nih.gov By establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the activity of newly designed molecules before they are synthesized. nih.govresearchgate.net This predictive capability significantly reduces the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. researchgate.net For pyridazinone derivatives, QSAR studies can help identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that govern their inhibitory activity against a specific target.

Furthermore, Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of pyridazinone molecules. nih.gov These quantum chemical methods provide insights into properties like molecular orbital energies (HOMO and LUMO), which can be related to the molecule's stability and reactivity. This information is valuable for understanding the mechanism of action and for designing derivatives with improved electronic properties for target interaction.

The integration of these computational approaches facilitates a cycle of design, prediction, synthesis, and testing. Starting from a core scaffold like this compound, medicinal chemists can explore a vast chemical space in silico. For instance, bioisosteric replacement and scaffold hopping are strategies guided by computational analysis to identify novel core structures that retain or improve upon the activity of the parent molecule. core.ac.uk This has led to the development of diverse pyridazinone derivatives with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. nih.gov

The following tables present examples of data derived from research on various pyridazinone derivatives, illustrating the outcomes of such rational design approaches.

Table 1: Inhibitory Activity of Designed Pyridazinone Derivatives This table showcases the inhibitory concentrations (IC₅₀) of various pyridazinone compounds against different biological targets. Lower IC₅₀ values indicate higher potency.

CompoundTarget EnzymeIC₅₀ (µM)
6-(4-tetrazoyl)phenyl-4-hydroxypyridazin-3(2H)-one 16Influenza A Endonuclease3.0 nih.gov
Compound 5aCOX-20.19 nih.gov
Compound 6aCOX-20.11 nih.gov
Compound 16aCOX-20.24 nih.gov
Compound 6iTyrosinase25.29 nih.gov

This is an interactive data table. You can sort and filter the data as needed.

Table 2: Molecular Docking Scores of Pyridazinone Derivatives This table presents the binding affinity scores of different pyridazinone derivatives against their respective protein targets, as predicted by molecular docking simulations. More negative scores typically indicate stronger binding.

Compound SeriesTarget ProteinBinding Affinity (kcal/mol)Standard DrugStandard's Affinity (kcal/mol)
Dihydropyridazin-3(2H)-one DerivativesAntifungal (5TZ1)GoodFluconazole-
Dihydropyridazin-3(2H)-one DerivativesAntibacterial (1JXA)GoodCiprofloxacin-
Dihydropyridazin-3(2H)-one DerivativesAnthelmintic (1OJ0)GoodAlbendazole-
Dihydropyridazin-3(2H)-one DerivativesAnticonvulsant (hBCAT)GoodGabapentin-6.2 researchgate.net

This is an interactive data table. The term "Good" indicates that the source reported favorable binding affinity scores without specifying the exact numerical values for all test compounds. wjarr.com

By leveraging these computational strategies, the this compound scaffold and its analogs continue to be a fertile ground for the rational design and discovery of novel and effective therapeutic agents.

Mechanistic Studies of Biological Activities and Target Modulation of 6 Benzyl 4 Hydroxypyridazin 3 2h One and Analogs

D-Amino Acid Oxidase (DAAO) Inhibition Mechanism

Derivatives of 4-hydroxypyridazin-3(2H)-one have been identified as a novel class of potent inhibitors of D-Amino Acid Oxidase (DAAO), a flavoenzyme responsible for the degradation of D-amino acids. nih.govacs.org The primary target of DAAO in the central nervous system (CNS) is D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor. patsnap.comwikipedia.org By inhibiting DAAO, these compounds prevent the breakdown of D-serine, thereby increasing its ambient levels and enhancing NMDA receptor neurotransmission. patsnap.com This mechanism is a key therapeutic strategy for conditions linked to NMDA receptor hypofunction, such as schizophrenia. wikipedia.orgacs.org

Biochemical Assays for DAAO Inhibition

The inhibitory activity of 6-Benzyl-4-hydroxypyridazin-3(2H)-one and its analogs against DAAO is quantified using a variety of established biochemical assays. These methods are designed to measure the catalytic activity of the enzyme, which facilitates the oxidative deamination of D-amino acids into corresponding α-keto acids, ammonia, and hydrogen peroxide. wikipedia.orgnih.gov

Commonly employed assays include:

Oxygen Consumption Assays: DAAO activity can be monitored polarographically by measuring the rate of molecular oxygen consumption using an oxygen electrode. As the enzymatic reaction proceeds, the depletion of dissolved oxygen in the reaction mixture is recorded, and the reduction in this rate in the presence of an inhibitor indicates its potency. nih.gov

Coupled-Enzyme Spectrophotometric Assays: These assays detect the products of the DAAO reaction. One such method involves a second coupled reaction where the produced hydrogen peroxide is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically. Alternatively, the production of ammonia can be coupled to the glutamate dehydrogenase reaction, where the oxidation of NADH to NAD+ is monitored by a decrease in absorbance at 340 nm. nih.gov

Direct Product Measurement: High-performance liquid chromatography (HPLC) can be used to directly measure the formation of the α-keto acid product or the reduction in the D-amino acid substrate over time.

These assays allow for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which quantifies the inhibitor's potency.

Analysis of Ligand-Enzyme Interaction Motifs (e.g., hydrogen bonding with Tyr228, Arg283, Gly313)

Structural studies, including X-ray crystallography of human DAAO in complex with hydroxy pyridazinone inhibitors, have provided detailed insights into the specific molecular interactions that govern their inhibitory activity. researchgate.net The pyridazinone scaffold positions itself in the active site to form several critical contacts with key amino acid residues.

The binding of this inhibitor class is characterized by:

An L-shaped conformation adopted by the ligand within the DAAO binding site. researchgate.net

The hydroxy pyridazinone headgroup stacks between the flavin adenine dinucleotide (FAD) cofactor and the aromatic ring of the residue Tyr224. This interaction helps to form a hydrophobic subpocket. nih.govresearchgate.net

The hydroxy-carbonyl moiety of the inhibitor forms a crucial salt bridge with the positively charged side chain of Arg283 . researchgate.net

The N-H group on the pyridazinone ring acts as a hydrogen bond donor, forming a hydrogen bond with the backbone carbonyl oxygen of Gly313 . researchgate.net

While interactions with Tyr224, Arg283, and Gly313 are well-documented for this class of inhibitors, specific hydrogen bonding with Tyr228 has not been prominently reported in the available literature for the pyridazinone scaffold. The aforementioned interactions with Arg283 and Gly313 are considered essential for the high-affinity binding and potent inhibition of DAAO.

Modulation of D-serine Metabolism in Model Systems

By inhibiting DAAO, this compound and its analogs directly modulate D-serine metabolism, leading to an increase in its concentration in both peripheral circulation and the central nervous system. researchgate.net D-serine, synthesized from L-serine by serine racemase, is normally kept at a physiological balance by the degradative action of DAAO. mdpi.com Inhibition of DAAO shifts this balance, resulting in elevated D-serine levels. patsnap.com

Preclinical studies in rodents have consistently demonstrated this effect. For example:

Oral administration of the DAAO inhibitor 5-chloro-benzo[d]isoxazol-3-ol (CBIO) along with D-serine resulted in significantly enhanced plasma and brain levels of D-serine in rats compared to the administration of D-serine alone. researchgate.net

The selective DAAO inhibitor luvadaxistat has been shown to produce a dose-dependent increase in D-serine levels in the cerebellum, plasma, and cerebrospinal fluid (CSF) in rodents. mdpi.com

In mouse models, continuous intravenous infusion of a DAAO inhibitor led to sustained high levels of plasma D-serine, confirming the critical role of DAAO in D-serine metabolism. nih.gov

This elevation of the endogenous NMDA receptor co-agonist D-serine is the fundamental mechanism by which these inhibitors are proposed to exert their therapeutic effects in CNS disorders. researchgate.net

Investigation of DAAO's Role in Central Nervous System Pathways in Animal Models

The therapeutic potential of modulating CNS pathways via DAAO inhibition has been investigated in various animal models of neuropsychiatric and cognitive disorders. The NMDA receptor is central to synaptic plasticity, learning, and memory, and its hypofunction is a leading hypothesis for the pathophysiology of schizophrenia. acs.orgmdpi.com

A key study demonstrated the efficacy of a 4-hydroxypyridazin-3(2H)-one derivative in a relevant animal model. The compound 6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one was found to be effective against cognitive deficits induced by the NMDA receptor antagonist MK-801 (dizocilpine) in the Y-maze behavioral test in mice. nih.govacs.org The Y-maze is a test of spatial working memory, and the reversal of MK-801-induced deficits suggests that the DAAO inhibitor was able to restore NMDA receptor function, likely by increasing synaptic D-serine levels. This provides direct preclinical evidence supporting the potential of this compound class for treating cognitive symptoms associated with NMDA receptor hypofunction.

Influenza A Virus RNA-Dependent RNA Polymerase (RdRp) Endonuclease Inhibition

In addition to their activity on DAAO, this compound and its analogs have been identified as inhibitors of the endonuclease activity of the influenza A virus RNA-dependent RNA polymerase (RdRp). nih.govacs.org The influenza RdRp is a heterotrimeric complex (PA, PB1, and PB2 subunits) essential for viral transcription and replication. princeton.edu The endonuclease domain, located in the N-terminal region of the PA subunit (PA-Nter), performs a "cap-snatching" function, cleaving short capped primers from host pre-mRNAs to initiate viral mRNA synthesis. frontiersin.org Inhibition of this endonuclease is a validated and attractive target for the development of new anti-influenza therapeutics. nih.gov The 4-hydroxypyridazin-3(2H)-one scaffold acts as a bimetal-chelating ligand, binding to the two divalent metal ions (typically manganese or magnesium) in the endonuclease active site, thereby blocking its catalytic function. nih.gov

Enzymatic Assays for RdRp Endonuclease Activity

The inhibitory effect of this compound analogs on the influenza RdRp endonuclease is evaluated using specialized enzymatic assays. A widely used and high-throughput method is the Fluorescence Resonance Energy Transfer (FRET)-based assay. nih.govnih.govresearchgate.net

The principles of the FRET-based endonuclease assay are as follows:

A short single-stranded DNA or RNA oligonucleotide is synthesized to serve as a substrate. nih.gov

This substrate is dual-labeled, with a fluorophore (e.g., FAM) attached to one end and a quencher molecule (e.g., TAMRA) to the other. nih.gov

In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescence signal.

Upon addition of the active influenza PA endonuclease domain, the oligonucleotide is cleaved. This separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence intensity. researchgate.net

When an inhibitor is present, it binds to the endonuclease active site, preventing cleavage of the substrate. The inhibitory activity is thus quantified by the degree to which the fluorescence signal is suppressed compared to a control reaction without the inhibitor. nih.gov

Other methods, such as fluorescence polarization (FP) assays and gel-based cleavage assays using radiolabeled or fluorescently labeled substrates, are also used to confirm and characterize inhibitor activity. frontiersin.orgnih.gov Using these assays, the potency of inhibitors, expressed as IC50 values, can be determined. For instance, the analog 6-(4-tetrazoyl)phenyl-4-hydroxypyridazin-3(2H)-one was found to be the most active in its series with an IC50 value of 3.0 μM. acs.org

Inhibitory Activity of a 4-Hydroxypyridazin-3(2H)-one Analog Against Influenza A Endonuclease

CompoundTargetAssay TypeIC50 (μM)Reference
6-(4-tetrazoyl)phenyl-4-hydroxypyridazin-3(2H)-oneInfluenza A EndonucleaseEnzymatic Inhibition Assay3.0 acs.org

Mechanism of Action: Inhibition of Viral Replication Initiation

Research into the antiviral properties of this compound and its analogs has pointed towards the inhibition of viral replication as a key mechanism of action. Specifically, studies on analogous phenyl-substituted 4-hydroxypyridazin-3(2H)-ones have demonstrated their efficacy as inhibitors of the influenza A endonuclease, an essential enzyme in the viral replication process nih.govresearchgate.netacs.org. The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex, is responsible for both transcription and replication of the viral RNA genome. The endonuclease activity of this polymerase is crucial for "cap-snatching," a process where the virus cleaves host cell pre-mRNAs to generate capped primers for the initiation of viral mRNA synthesis. By inhibiting this endonuclease activity, these compounds effectively block the initiation of viral replication.

The 6-aza analogue of 5-(4-fluorophenyl)-3-hydroxypyridin-2(1H)-one, which is structurally similar to this compound, has been shown to retain modest activity as an inhibitor of this viral endonuclease nih.gov. This suggests that the pyridazinone core is a critical pharmacophore for this antiviral activity. The inhibitory action against this key viral enzyme disrupts the production of viral mRNAs, thereby halting the viral life cycle at an early stage.

Role as Bimetal Chelating Ligands within the Enzyme Active Site

The inhibitory activity of 4-hydroxypyridazin-3(2H)-one derivatives against the influenza endonuclease is attributed to their function as bimetal chelating ligands within the enzyme's active site nih.govresearchgate.netacs.org. The active site of the influenza endonuclease contains a bimetallic center, typically involving two manganese (Mn2+) ions, which are essential for its catalytic activity.

The 4-hydroxy-3(2H)-pyridazinone scaffold is well-suited to chelate these metal ions, effectively inactivating the enzyme. This chelation disrupts the catalytic machinery required for the "cap-snatching" mechanism. Structural studies of related compounds have shown that the hydroxyl and ketone oxygen atoms of the heterocyclic ring system can coordinate with the two metal ions in the active site, preventing the binding and cleavage of host cell pre-mRNAs. This mechanism of action highlights the importance of the specific arrangement of functional groups within the this compound structure for its biological activity.

Aldose Reductase Enzyme Inhibition

Enzyme Inhibition Assay Development and Validation

A common method involves the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm. The assay mixture typically includes the purified enzyme (from sources such as rat lens or recombinant human aldose reductase), a phosphate buffer, NADPH as a cofactor, and a substrate like DL-glyceraldehyde nih.gov. The reaction is initiated by the addition of the substrate, and the rate of NADPH consumption is monitored.

To evaluate an inhibitor, the compound is pre-incubated with the enzyme and cofactor before the addition of the substrate. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve nih.gov. For validation, a known aldose reductase inhibitor is often used as a positive control nih.gov.

Table 1: Representative Aldose Reductase Inhibitory Activity of Analogous Compounds This table presents data for analogous compounds to illustrate the inhibitory potential of the pyridazinone scaffold, as specific data for this compound was not found in the search results.

Compound/Analog Class IC50 (µM) Source
2,3-Arylpyridylindole derivatives 0.87 - 1.18 nih.gov
Flavonoid compounds Varies researchgate.net
Hybanthus enneaspermus fractions 49.26 - 118.89 (µg/mL) nih.gov

Identification of Critical Binding Residues and Interaction Types

Molecular docking studies on various inhibitors of aldose reductase have identified key amino acid residues and types of interactions that are crucial for binding within the enzyme's active site. Although specific studies for this compound are not detailed, insights can be drawn from related inhibitors.

The active site of aldose reductase is a hydrophobic pocket containing a key catalytic residue, Tyr48, and other important residues such as His110 and Trp111 nih.govnih.gov. Inhibitors typically form hydrogen bonds with Tyr48 and His110. The benzyl (B1604629) group of this compound would be expected to form hydrophobic interactions with residues in the active site pocket.

Molecular docking simulations of dihydropyridazin-3(2H)-one derivatives with other enzymes have shown the importance of hydrogen bonding and hydrophobic interactions in ligand binding researchgate.netresearchgate.net. For aldose reductase, the pyridazinone ring could potentially interact with the active site residues through a combination of hydrogen bonds and hydrophobic contacts, with the benzyl substituent occupying a hydrophobic sub-pocket.

Table 2: Key Binding Interactions for Aldose Reductase Inhibitors This table summarizes common interactions observed for various aldose reductase inhibitors, providing a likely binding model for this compound.

Interacting Residue Type of Interaction Reference
Tyr48 Hydrogen Bond nih.gov
His110 Hydrogen Bond nih.gov
Trp111 Hydrophobic Interaction nih.gov
Cys303 Hydrogen Bond nih.gov
Phe122 Pi-Sulfur Interaction nih.gov

Investigation of Other Mechanistic Activities

Anticancer Mechanisms (e.g., specific enzyme targets, cell cycle effects)

The pyridazinone scaffold is present in a number of compounds with demonstrated anticancer activity, suggesting that this compound may also possess such properties. The anticancer mechanisms of related compounds often involve the inhibition of key enzymes in cancer cell proliferation and survival, as well as interference with the cell cycle.

One important target for pyridazinone-containing anticancer agents is Poly(ADP-ribose) polymerase (PARP) nih.govresearchgate.net. PARP inhibitors have shown significant efficacy in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations nih.gov. A study on 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-one, an analog of the compound of interest, identified it as a potent PARP-1 inhibitor that selectively inhibits the proliferation of BRCA-1 deficient cancer cells nih.govresearchgate.net. The mechanism of action for PARP inhibitors involves trapping the enzyme on DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death in cancer cells with compromised DNA repair pathways cancer.gov.

Furthermore, various small molecules have been shown to induce cell cycle arrest, a common mechanism for anticancer drugs. For instance, some compounds can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing nih.govnih.govresearchgate.netmdpi.com. This is often achieved by interfering with the formation or function of the mitotic spindle. While direct evidence for this compound is lacking, the potential for this class of compounds to affect the cell cycle is an active area of investigation. Studies on other heterocyclic compounds have demonstrated the ability to induce G2/M arrest and apoptosis in cancer cell lines nih.govmdpi.com.

Table 3: Potential Anticancer Mechanisms of Pyridazinone Analogs This table outlines potential anticancer mechanisms based on studies of analogous compounds, as specific data for this compound was not found.

Mechanism Enzyme/Process Targeted Reference
PARP Inhibition Poly(ADP-ribose) polymerase-1 (PARP-1) nih.govresearchgate.netcancer.govnih.govjhoponline.com
Cell Cycle Arrest G2/M Phase nih.govnih.govresearchgate.netmdpi.com

Antimicrobial Mechanisms (e.g., antibacterial activity against specific strains, antifungal activity, insecticidal activity)

The pyridazinone scaffold and its analogs have been investigated for a range of antimicrobial activities, including antibacterial, antifungal, and insecticidal properties. The mechanisms underlying these activities often involve targeting essential cellular processes in the respective organisms.

Antibacterial Activity: Derivatives of pyridazinone and related heterocyclic structures have demonstrated notable antibacterial action. For instance, a series of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones, which share a core heterocyclic structure, were evaluated for their in vitro antibacterial activity. nih.gov Similarly, novel 4-benzyl-piperazinyl-s-triazine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting efficacy comparable to streptomycin against strains like Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa researchgate.net. The mechanism for such compounds is often linked to the inhibition of critical bacterial enzymes or processes. For example, some thieno[2,3-d]pyrimidine derivatives, which are structurally related, act by inhibiting tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis mdpi.comresearchgate.net. Guanidine and aminoguanidine hydrazone derivatives with benzyl groups have also shown potent activity against S. aureus and E. coli, with some targeting the FtsZ protein, which is crucial for bacterial cell division nih.gov.

Antifungal Activity: The antifungal potential of pyridazinone analogs and other nitrogen-containing heterocycles has also been explored. Studies on hydrazine (B178648) derivatives of 5-pyrrolidine-2-one, which share some structural similarities, were effective against various fungal strains, including non-albicans Candida species nih.gov. The mechanism of action for these compounds can involve inducing oxidative damage in the fungal cells, leading to fungicidal effects nih.gov. Other research has identified 1,2,3-triazole derivatives as potent antifungal agents against common human pathogenic fungi like Candida albicans, Aspergillus niger, and Aspergillus flavus chemistryjournal.net. The structure-activity relationship studies of some benzoxazine-2,4(3H)-diones indicated that antifungal activity is enhanced by increasing the electron-accepting ability and lipophilicity of substituents on the phenyl ring nih.gov.

Insecticidal Activity: Certain pyridazine (B1198779) and pyridine derivatives have been developed as insecticides. nih.gov The mechanism often involves targeting the nervous system of insects. For example, chlorantraniliprole, an insecticide containing a pyridine ring, demonstrates high activity against various pests nih.gov. Analogs have been synthesized that show good insecticidal activity against pests such as Mythimna separata mdpi.com. The dihydropiperazine ring system has been identified as a suitable bioisosteric replacement for the imidazolidine ring in neonicotinoid insecticides, which act on the insect's nicotinic acetylcholine receptors nih.gov. The specific orientation of the carbonyl group and other substituents is critical for effective bioisosterism and insecticidal activity nih.gov.

Table 1: Antimicrobial Activity of Selected Pyridazinone Analogs and Related Compounds This table is representative of activities found in related heterocyclic compounds, as specific data for this compound was not detailed in the search results.

Compound Class Organism(s) Activity/Metric Source
Benzyl Guanidine Derivative (9m) Staphylococcus aureus MIC: 0.5 µg/mL nih.gov
Benzyl Guanidine Derivative (9m) Escherichia coli MIC: 1 µg/mL nih.gov
4-benzyl-piperazinyl-s-triazines Bacillus subtilis, S. aureus Comparable to streptomycin researchgate.net
1,2,3-triazole analogs Candida albicans, Aspergillus niger Potent antifungal activity chemistryjournal.net
Chlorantraniliprole analog (8q) Mythimna separata 80% activity at 0.8 mg/L mdpi.com

Anti-inflammatory Mechanisms (e.g., PDE4 inhibition, COX/LOX modulation)

This compound and its analogs exhibit significant anti-inflammatory properties primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as phosphodiesterase 4 (PDE4), cyclooxygenase (COX), and lipoxygenase (LOX).

PDE4 Inhibition: Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, thereby regulating numerous cellular activities. researchgate.net PDE4, in particular, specifically degrades cAMP, and its inhibition leads to increased intracellular cAMP levels. This has an anti-inflammatory effect, making PDE4 a valuable target for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) mdpi.comnih.gov.

Pyridazine and pyridazinone derivatives have been identified as potent PDE inhibitors researchgate.net. The benzyl group at position-6 of related pyrazolo-pyridazine systems has been noted as crucial for activity researchgate.net. A series of pyridazinone derivatives containing an indole residue at position 4 showed high inhibitory activity towards PDE4B, suggesting that the planarity of the molecule enhances interaction with the enzyme's active site mdpi.com. Roflumilast, an approved PDE4 inhibitor, serves as a benchmark for this class of anti-inflammatory agents mdpi.comnih.gov.

COX/LOX Modulation: The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are central to the metabolism of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit COX enzymes. However, dual inhibition of both COX and 5-LOX is a recognized strategy for developing anti-inflammatory drugs with potentially fewer side effects nih.gov.

New pyridazine-based sulfonamides have been developed as multi-target anti-inflammatory agents that inhibit carbonic anhydrase (CA), COX-2, and 5-LOX nih.gov. In one study, 3-hydroxy-6-oxopyridazine and its sulfonate derivatives displayed potent to moderate activity against the LOX enzyme, with some compounds showing better activity than the reference inhibitor Zileuton nih.gov. The most potent COX-2 inhibitors in that study were pyridazine sulphonates, identifying them as promising dual COX-2 and 5-LOX inhibitors nih.gov. The anti-inflammatory activity of 6-phenyl-3(2H)-pyridazinone derivatives has also been demonstrated in vivo, further supporting the role of this scaffold in modulating inflammatory pathways researchgate.netnih.gov.

Table 2: Inhibition of Inflammatory Enzymes by Pyridazinone Analogs

Compound/Analog Target Enzyme IC₅₀ Source
3-hydroxy-6-oxopyridazine (3) 5-LOX 2 µM nih.gov
Pyridazine ethanesulfonate (7b) 5-LOX 2.5 µM nih.gov
Reference: Zileuton 5-LOX 3.5 µM nih.gov
Pyridazinone-4-indole derivatives PDE4B High inhibitory activity mdpi.com

Antioxidant Activities and Mechanisms

The antioxidant activity of chemical compounds is their ability to neutralize free radicals, which are highly reactive species that can cause cellular damage and contribute to various diseases. The mechanisms of action are diverse and include hydrogen atom transfer (HAT), electron transfer, and metal chelation mdpi.com.

For phenolic compounds, which possess a hydroxyl (-OH) group attached to an aromatic ring, the primary antioxidant mechanism is often hydrogen atom transfer (HAT) nih.gov. The 4-hydroxy group on the pyridazinone ring of this compound suggests it may act as a potent antioxidant through this mechanism. The hydroxyl group can donate a hydrogen atom to a free radical, neutralizing it and forming a more stable radical on the antioxidant molecule itself nih.gov.

Studies on related heterocyclic structures support this potential. N-Benzyl-1,2,3-triazole derivatives have been evaluated for their antioxidant properties using various assays, including interaction with the stable DPPH radical nih.govresearchgate.net. In these studies, nitrone derivatives with substituted phenyl rings showed a high capacity to scavenge DPPH radicals and inhibit lipid peroxidation nih.gov. The presence of electron-donating or withdrawing groups on the aromatic rings can significantly influence the antioxidant capacity by affecting the stability of the resulting antioxidant radical nih.gov. For instance, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides with fluorinated phenyl groups showed high interaction with DPPH, indicating strong radical scavenging ability nih.gov.

Interactions with Nucleic Acids and Proteins

The biological activities of this compound and its analogs are mediated through specific interactions with proteins, particularly enzymes. The modulation of enzyme activity, as seen in PDE4 and COX/LOX inhibition, relies on precise binding within the protein's active site.

Modeling studies have provided insights into these interactions. For example, the increased planar character of certain pyridazinone-4-indole derivatives is believed to allow for better interaction within the pockets of the PDE4B active site, leading to a more pronounced inhibitory effect mdpi.com. Similarly, docking studies of pyridazine-based sulphonamides within the active sites of COX-2 and 5-LOX have elucidated the binding modes responsible for their inhibitory action nih.gov. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the enzyme.

While specific studies on the interaction of this compound with nucleic acids were not prominent in the search results, the general ability of small heterocyclic molecules to interact with DNA or RNA is a known mechanism for some antimicrobial and anticancer agents. However, for the pyridazinone analogs discussed, the primary mechanism of action appears to be targeted protein inhibition rather than direct interaction with nucleic acids.

Modulation of Neuroactive Receptors (e.g., GABA, Excitatory Amino Acid Receptors)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its type A receptors (GABA-A receptors) are major targets for various drugs, including sedatives and anxiolytics nih.govnih.gov. These receptors are pentameric ligand-gated ion channels that can be allosterically modulated by various compounds, including endogenous neurosteroids nih.gov.

While the pyridazine scaffold is a component of many biologically active molecules, detailed studies specifically documenting the direct modulation of GABA or excitatory amino acid receptors by this compound or its close analogs are not extensively covered in the provided search results. The primary biological activities reported for this class of compounds are centered on anti-inflammatory and antimicrobial effects through enzyme inhibition. Further research would be required to establish whether this specific pyridazinone structure interacts significantly with neuroactive receptors like the GABA-A receptor complex.

Future Directions and Emerging Research Avenues for 6 Benzyl 4 Hydroxypyridazin 3 2h One Research

Rational Design of Novel Pyridazinone Scaffolds with Enhanced Target Specificity

The future of developing 6-Benzyl-4-hydroxypyridazin-3(2H)-one analogs lies in the strategic and rational design of new molecules with superior target specificity and potency. Computational chemistry and molecular modeling are central to this endeavor. Techniques such as structure-based drug design (SBDD) and ligand-based drug design (LBDD) will be instrumental in creating next-generation pyridazinones.

By utilizing high-resolution crystal structures of target proteins, researchers can employ molecular docking simulations to predict the binding modes and affinities of novel this compound derivatives. nih.govnih.gov This approach allows for the precise design of modifications to the core scaffold that enhance interactions with key residues in the target's active site, thereby increasing potency and selectivity. Furthermore, pharmacophore modeling and 3D quantitative structure-activity relationship (3D-QSAR) studies can be used to identify the essential structural features required for biological activity, guiding the synthesis of more effective compounds. nih.govnih.gov Strategies like scaffold hopping can introduce novel core structures while retaining key binding interactions, potentially leading to compounds with improved pharmacokinetic profiles. nih.gov The rational design process aims to create focused libraries of compounds with a higher probability of success, minimizing off-target effects and accelerating the drug discovery pipeline. mdpi.com

Exploration of New Synthetic Pathways for Library Generation

To fully explore the chemical space around the this compound core, the development of novel and efficient synthetic methodologies is crucial. Future efforts will focus on creating robust and versatile synthetic routes that allow for the rapid generation of diverse compound libraries. Methodologies such as combinatorial chemistry and diversity-oriented synthesis will be key to producing a wide range of analogs with varied substituents on the pyridazinone ring.

Recent synthetic strategies for pyridazinone derivatives have included multi-step reactions involving condensation and cyclization. mdpi.comnih.govresearchgate.net For instance, one approach involves the condensation of a butenolide with hydrazine (B178648) to form the core pyridazinone ring. nih.gov Another avenue involves 1,3-dipolar cycloaddition reactions, which have proven useful for creating condensed pyrrolo[1,2-b]pyridazine (B13699388) systems from mesoionic oxazolo-pyridazinones. nih.gov Future work should aim to adapt these and other methods for high-throughput synthesis, enabling the creation of large libraries for screening. The development of regiospecific synthetic methods will also be critical to ensure precise control over the substitution patterns on the pyridazinone scaffold, which is essential for systematic structure-activity relationship (SAR) studies. researchgate.net

Integration of Advanced Analytical Techniques for Comprehensive Characterization

The unambiguous characterization of newly synthesized this compound analogs is fundamental to understanding their chemical and biological properties. A comprehensive analytical approach is required to confirm the identity, purity, and structure of these novel compounds.

A suite of advanced spectroscopic and spectrometric techniques is essential for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, remains the cornerstone for elucidating the molecular structure. mdpi.comnih.gov Mass spectrometry (MS), particularly high-resolution techniques like electrospray ionization (ESI-MS), is used to determine the exact molecular weight and confirm the elemental composition. mdpi.comresearchgate.net Fourier-transform infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in the molecule. nih.gov For crystalline compounds, single-crystal X-ray diffraction analysis offers the definitive determination of the three-dimensional molecular structure, including stereochemistry and the spatial arrangement of substituents. nih.govnih.gov The integration of these techniques provides a complete and unambiguous structural characterization, which is a prerequisite for further biological evaluation and for establishing clear structure-activity relationships.

In-depth Mechanistic Investigations at the Molecular Level

Understanding how this compound and its derivatives exert their biological effects at the molecular level is a critical area for future research. In-depth mechanistic studies are necessary to identify specific molecular targets and elucidate the precise mechanisms of action.

Computational tools play a significant role in these investigations. Molecular docking can predict how a ligand binds to its target protein, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can provide insights into their reactivity. nih.govnih.gov These in silico predictions must be validated through experimental means. Biochemical assays, such as enzyme inhibition studies, can determine the potency and mode of inhibition (e.g., competitive, non-competitive) of the compounds against their purified target proteins. nih.gov For example, kinetic assays can reveal whether a compound competes with the natural substrate for binding to the enzyme's active site. nih.gov These studies are crucial for optimizing the lead compounds and understanding the molecular basis of their activity.

Translational Research Opportunities in Pre-clinical Models for Target Validation

The ultimate goal of developing novel this compound derivatives is their translation into effective therapies. This requires rigorous evaluation in relevant preclinical models to validate their therapeutic potential and confirm the role of their molecular targets in disease pathology. drugtargetreview.com

Q & A

Basic: What are the recommended synthetic routes for 6-Benzyl-4-hydroxypyridazin-3(2H)-one?

Answer:
A common approach involves condensation reactions of substituted pyridazinone precursors with benzyl derivatives. For example, analogous syntheses (e.g., 4-benzylidene-6-aryl-dihydropyridazinones) use ethanol as a solvent, sodium ethoxide as a base, and aldehydes for benzylidene formation . Key steps include:

Reacting 6-substituted dihydropyridazinones (0.005 mol) with benzaldehyde derivatives in ethanol.

Stirring the mixture overnight at room temperature.

Acidifying with concentrated HCl to precipitate the product.

Purifying via recrystallization (e.g., 90% ethanol).
Variations may require adjusting substituents or optimizing reaction times for higher yields.

Basic: What analytical techniques are used to confirm the structure of this compound?

Answer:

  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL or SHELXT ) provides precise bond lengths and angles, as demonstrated for related pyridazinones (R factor = 0.041, data-to-parameter ratio = 15.3) .
  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbon frameworks, while IR identifies functional groups (e.g., hydroxyl and carbonyl stretches).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Advanced: How can researchers resolve contradictions between crystallographic data and spectroscopic results?

Answer:

Cross-validation : Re-examine sample purity (e.g., via HPLC or TLC) to rule out impurities affecting spectroscopic signals.

Computational modeling : Compare experimental NMR shifts with DFT-calculated values.

Re-refinement : Use programs like WinGX to reassess crystallographic parameters (e.g., thermal displacement or occupancy).

Alternative techniques : Employ powder XRD or dynamic NMR to detect polymorphism or conformational flexibility.

Advanced: How is SHELXL used to optimize crystal structure refinement for pyridazinone derivatives?

Answer:

Input preparation : Integrate reflection data (e.g., .hkl files) and initial atomic coordinates.

Parameter adjustment : Refine anisotropic displacement parameters for non-hydrogen atoms and apply constraints for disordered regions.

Validation : Monitor R factors (e.g., R₁ < 0.05) and check for outliers using tools like ORTEP .

Finalization : Generate CIF files for deposition, ensuring compliance with IUCr standards .

Advanced: How can structure-activity relationship (SAR) studies be designed for pyridazinone analogs?

Answer:

Derivative synthesis : Modify substituents (e.g., benzyl, aryl, or heterocyclic groups) to probe steric/electronic effects .

Bioactivity assays : Test derivatives against target systems (e.g., enzyme inhibition or cell viability assays), referencing prior findings on anti-HIV or herbicidal activities .

Data analysis : Correlate structural features (e.g., dihedral angles or hydrogen-bonding motifs) with activity using multivariate regression.

Basic: What purification methods are effective for pyridazinone derivatives?

Answer:

  • Recrystallization : Use ethanol-water mixtures for high-purity crystals .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar impurities.
  • Acid-base extraction : Isolate compounds via pH-dependent solubility (e.g., HCl-induced precipitation) .

Advanced: How are anisotropic displacement parameters interpreted in pyridazinone crystal structures?

Answer:

  • ORTEP visualization : Ellipsoid plots (generated via WinGX ) illustrate atomic thermal motion. Larger ellipsoids indicate higher disorder or flexibility.
  • Quantitative analysis : Compare isotropic vs. anisotropic refinement metrics to assess model accuracy .

Basic: What safety protocols apply when handling pyridazinone derivatives?

Answer:

  • General precautions : Use PPE (gloves, goggles) and work in a fume hood, even if hazard data is limited (e.g., as noted for benzyl carbamates ).
  • First aid : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.